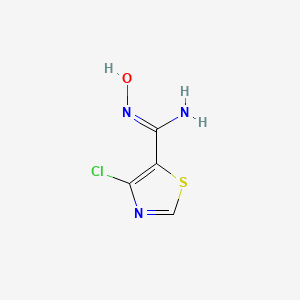
4-Chloro-N-hydroxythiazole-5-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-hydroxythiazole-5-carboximidamide is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a chloro group and a hydroxy group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-hydroxythiazole-5-carboximidamide typically involves the reaction of a thioamide with monobromomalonamide (2-bromopropanediamide) in the presence of pyridine and absolute ethanol under reflux conditions. This one-step method has been reported to yield good-to-excellent results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions: 4-Chloro-N-hydroxythiazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown activity as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an antifungal, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloro-N-hydroxythiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
類似化合物との比較
4-Hydroxythiazole-5-carboxamide: This compound shares a similar thiazole ring structure but lacks the chloro and hydroxy substituents.
2-(4-Chlorophenyl)-4-(methoxymethoxy)-1,3-thiazole-5-carboxamide: This compound is a selective antagonist of transient receptor potential cation channel subfamily M member 8 (TRPM8).
Uniqueness: 4-Chloro-N-hydroxythiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C4H4ClN3OS |
|---|---|
分子量 |
177.61 g/mol |
IUPAC名 |
4-chloro-N'-hydroxy-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C4H4ClN3OS/c5-3-2(4(6)8-9)10-1-7-3/h1,9H,(H2,6,8) |
InChIキー |
XHCNFEIJDWZUAC-UHFFFAOYSA-N |
異性体SMILES |
C1=NC(=C(S1)/C(=N/O)/N)Cl |
正規SMILES |
C1=NC(=C(S1)C(=NO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



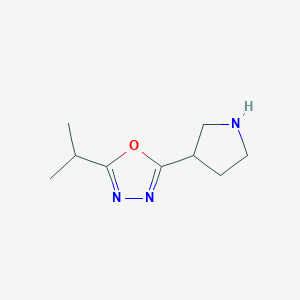
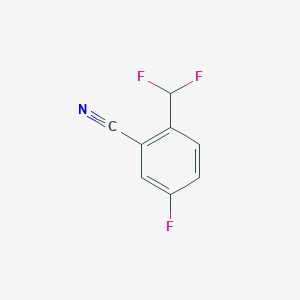

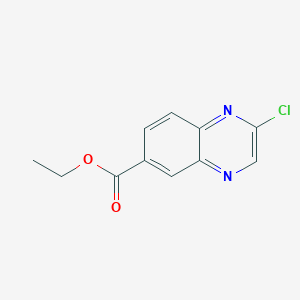
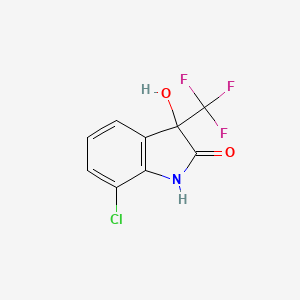
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

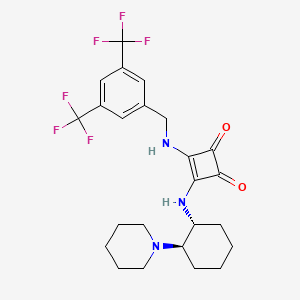
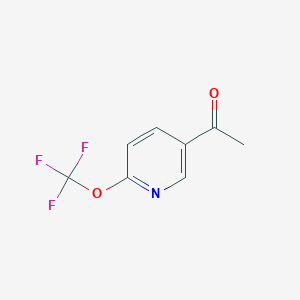
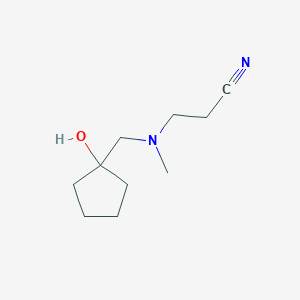
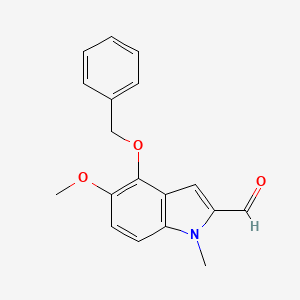
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)

